molecular formula C11H16N2O6 B14694164 3-Ethyluridine CAS No. 27190-00-7

3-Ethyluridine

Cat. No.: B14694164
CAS No.: 27190-00-7
M. Wt: 272.25 g/mol
InChI Key: PGEAIGBCUWIENH-PEBGCTIMSA-N
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Description

3-Ethyluridine is a synthetic pyrimidine nucleoside analog, a class of compounds recognized for their broad-spectrum applications in biochemical and anticancer research . Nucleoside analogs are foundational tools for investigating key cellular processes. For instance, analogs like 5-ethynyl uridine (EU) are used to visualize and track nascent RNA transcription in situ through click chemistry methods, providing insights into nucleolar activity and gene expression . Similarly, other uridine analogs serve as antimetabolites, interfering with nucleic acid synthesis and demonstrating potential in studies related to chronic lymphoid leukemias and other proliferative diseases . Researchers value these compounds for their ability to help elucidate metabolic pathways and cellular mechanisms. This product, this compound, is offered for research purposes exclusively. It is supplied as a stable solid and should be stored as recommended for prolonged shelf life. Please refer to the product's Certificate of Analysis for specific data on identity, purity, and impurities. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27190-00-7

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-ethylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O6/c1-2-12-7(15)3-4-13(11(12)18)10-9(17)8(16)6(5-14)19-10/h3-4,6,8-10,14,16-17H,2,5H2,1H3/t6-,8-,9-,10-/m1/s1

InChI Key

PGEAIGBCUWIENH-PEBGCTIMSA-N

Isomeric SMILES

CCN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 3 Ethyluridine

Regioselective Ethylation of Uridine (B1682114) at the N3 Position

The primary challenge in synthesizing 3-ethyluridine lies in achieving regioselectivity, as the uridine molecule presents multiple potential sites for alkylation. The N3 position of the uracil (B121893) base is the target for producing this compound. umich.edu The acidity of the amide-like nitrogen at N3 makes it a nucleophilic center susceptible to electrophilic attack. umich.edu

Synthetic Methodologies Utilizing Triethyloxonium (B8711484) Fluoroborate

Triethyloxonium fluoroborate (Et₃OBF₄), also known as Meerwein's reagent, is a powerful ethylating agent frequently employed for the synthesis of this compound. wikipedia.orgcdnsciencepub.com This reagent is a white solid that is soluble in polar organic solvents and is known for its strong alkylating capabilities. wikipedia.org

The reaction typically involves treating uridine or a protected form of uridine with triethyloxonium fluoroborate in a suitable solvent. One reported method involves dissolving uridine triacetate in dichloromethane (B109758) and treating it with triethyloxonium fluoroborate at 0°C. cdnsciencepub.com After stirring overnight, the reaction mixture is worked up and deacetylated with methanolic ammonia (B1221849) to yield this compound. cdnsciencepub.com However, this reaction may not proceed to completion, with unreacted uridine often remaining. cdnsciencepub.com The isolation of this compound from the reaction mixture can be achieved through column chromatography. cdnsciencepub.com The yield of this compound using this method has been reported to be in the range of 25-30%. cdnsciencepub.com

It is noteworthy that the reactivity of triethyloxonium fluoroborate can be influenced by the presence of other nucleosides. For instance, in a mixture of adenosine (B11128) triacetate and uridine triacetate, preferential ethylation of adenosine has been observed. cdnsciencepub.com

Table 1: Synthesis of this compound using Triethyloxonium Fluoroborate

Starting MaterialReagentSolventConditionsProductYieldReference
Uridine triacetateTriethyloxonium fluoroborateDichloromethane0°C, overnight, followed by deacetylationThis compound25-30% cdnsciencepub.com

Selective N3-Alkylation Approaches via Specialized Reagents

Achieving selective N3-alkylation of uridine can also be accomplished using other specialized reagents and strategies that aim to enhance regioselectivity. The inherent nucleophilicity of the N3 position makes it a primary target for alkylation. rsc.orgrsc.org

One approach involves the use of a Wittig reagent, such as cyanomethyltriphenyl phosphonium (B103445) ylide, in the presence of an alcohol like ethanol. This method has been shown to produce this compound in a 54% yield. acs.org The proposed mechanism suggests the in situ generation of an ethyl oxonium species from the Wittig reagent and ethanol, which then selectively ethylates the N3 position of uridine. acs.org

Another strategy to direct alkylation to the N3 position involves protecting other reactive sites on the uridine molecule. For instance, protecting the hydroxyl groups of the ribose moiety can prevent O-alkylation. However, direct alkylation of unprotected uridine can still yield the desired N3-alkylated product, albeit sometimes with the formation of byproducts.

The choice of solvent and base can also play a crucial role in directing the alkylation. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Radiosynthesis and Isotopic Labeling of this compound for Mechanistic Studies

Radiolabeled nucleosides are invaluable tools for elucidating metabolic pathways and mechanisms of action. The synthesis of isotopically labeled this compound, for example with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would allow for sensitive detection in biological systems.

For instance, a deuterated version of a methylated nucleoside has been synthesized using deuterated methanol (B129727) (CD₃OD) as the methyl donor in the presence of a Wittig reagent, yielding the corresponding N1-methyl-d₃ ganciclovir. acs.org A similar approach could theoretically be applied for the synthesis of deuterated or tritiated this compound using the appropriately labeled ethanol.

Advanced Synthetic Routes for Nthis compound Analogues and Prodrug Forms

The development of analogues and prodrugs of this compound is an active area of research aimed at improving its therapeutic potential. Analogues may involve modifications at the sugar moiety or other positions on the uracil base, while prodrugs are designed to enhance properties like cell permeability and metabolic stability.

One example of a related analogue is 3'-Azido-2',3'-dideoxy-5-ethyluridine, which contains an ethyl group at the C5 position of the uracil base, not the N3 position. uga.eduontosight.ai This highlights the diversity of modifications that can be made to the uridine scaffold.

The synthesis of prodrugs often involves masking the phosphate (B84403) group of the corresponding nucleotide to create a more lipophilic molecule that can more easily cross cell membranes. nih.gov For example, the synthesis of 4-thiouridine (B1664626) prodrugs has been reported, involving the use of protecting groups like 4-acetyloxybenzyl (AB) and S-pivaloyl-2-thioethyl (tBuSATE) on the 5'-O-monophosphate. nih.gov Similar strategies could be applied to this compound 5'-monophosphate.

The synthesis of N3-thiobenzoylethyl-uridine has also been reported, indicating that various functionalized ethyl groups can be introduced at the N3 position. kbdna.com This opens up possibilities for creating a wide range of this compound analogues with diverse properties.

Structural Characterization and Conformational Analysis of 3 Ethyluridine and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive identification and structural analysis of 3-ethyluridine and its derivatives. hyphadiscovery.commdpi.comipb.pt By examining the chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra, researchers can precisely map the molecular structure.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl group, the ribose sugar protons, and the pyrimidine (B1678525) base protons are observed. For instance, the ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern arising from spin-spin coupling. cdnsciencepub.com The protons of the ribose moiety (H-1' to H-5') and the uracil (B121893) base (H-5 and H-6) exhibit specific chemical shifts and multiplicities that are sensitive to their chemical environment and spatial orientation. cdnsciencepub.comacs.org

The following tables summarize representative ¹H and ¹³C NMR data for this compound and a derivative, illustrating the power of NMR in structural assignment. acs.orgnih.gov

Table 1: ¹H NMR Data for this compound and a Derivative

Proton This compound (in DMSO-d₆)¹ This compound-5′-O-[(phosphonomethyl)phosphonic acid] (in D₂O)²
H-67.92 (d, J = 8.1 Hz)8.01 (d, J = 7.1 Hz)
H-1'5.78 (d, J = 18.2, 6.5 Hz)6.00 (d, J = 6.5 Hz)
H-55.78 (dd, J = 18.2, 6.5 Hz)5.97–5.94 (m)
2'-OH5.38 (d, J = 5.5 Hz)-
3'-OH5.08 (d, J = 5.7 Hz)-
H-2'4.02 (d, J = 5.2 Hz)4.47–4.44 (m)
H-3'3.95 (d, J = 5.2 Hz)4.47–4.44 (m)
H-4'3.84 (m)4.31 (m)
H-5', 5''3.67–3.53 (m)4.21–4.15 (m)
-CH₂- (Ethyl)3.84 (q, J = 7.2 Hz)4.10 (q, J = 7.3 Hz)
-CH₃ (Ethyl)1.18 (t, J = 7.2 Hz)1.39 (t, J = 7.3 Hz)
d = doublet, t = triplet, q = quartet, m = multiplet, J = coupling constant in Hz
¹Data from reference acs.org.
²Data from reference nih.gov.

Table 2: ¹³C NMR Data for this compound (in DMSO-d₆)¹

Carbon Chemical Shift (δ, ppm)
C4162.1
C2151.1
C6139.3
C5100.8
C1'88.7
C4'83.7
C2'73.6
C3'70.4
C5'64.1
-CH₂- (Ethyl)37.3
-CH₃ (Ethyl)14.9
¹Data adapted from similar N-alkylated uridine (B1682114) derivatives in reference acs.org.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives. nih.govuminho.pt These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively, providing a complete picture of the molecular connectivity.

Investigations into Glycosidic Torsion Angles and Sugar Pucker Conformations

The glycosidic torsion angle (χ) describes the orientation of the uracil base relative to the sugar moiety. x3dna.org It is defined by the dihedral angle O4'—C1'—N1—C2. x3dna.org The two primary conformations are anti, where the base is positioned away from the sugar, and syn, where it is positioned over the sugar ring. colostate.edu For pyrimidine nucleosides like this compound, the anti conformation is generally favored to avoid steric clashes between the base and the sugar. colostate.edu Studies on related modified nucleosides have shown that the glycosidic torsion angle can be influenced by substitutions on both the base and the sugar. For example, the introduction of a 2,2'-anhydro linkage, which creates a rigid structure, results in a fixed glycosidic torsion angle of approximately 109°. nih.govresearchgate.net

The sugar pucker refers to the non-planar conformation of the furanose ring. colostate.eduglenresearch.com The conformation is described by the displacement of the C2' and C3' atoms from the plane defined by C1', O4', and C4'. colostate.edu The two most common puckering modes are C2'-endo (South conformation), typical for B-form DNA, and C3'-endo (North conformation), characteristic of A-form RNA. glenresearch.comrutgers.edu The sugar pucker conformation is in dynamic equilibrium between these two states. The presence and nature of substituents on the sugar ring, such as the 2'-hydroxyl group, can influence this equilibrium. glenresearch.com For instance, in some modified nucleosides, the sugar ring can adopt C2'-endo or a mix of C2'-endo and C3'-endo conformations. oup.com

Table 3: Key Conformational Parameters of Nucleosides

Parameter Description Common Conformations Significance
Glycosidic Torsion Angle (χ)Rotation around the N1-C1' bondanti, synDetermines the relative orientation of the base and sugar.
Sugar PuckerConformation of the furanose ringC2'-endo (South), C3'-endo (North)Influences the overall helical structure of nucleic acids (A-form vs. B-form).

Computational Chemistry Approaches to Conformational Dynamics and Energy Landscapes

Computational chemistry provides powerful tools to explore the conformational dynamics and energy landscapes of molecules like this compound. cwu.eduirbbarcelona.org Methods such as molecular mechanics (MM) and quantum mechanics (QM) can be used to calculate the energies of different conformations and the energy barriers between them. cwu.educhemrxiv.org

By performing conformational searches and creating potential energy surface (PES) scans, researchers can identify the most stable (lowest energy) conformations for the glycosidic torsion angle and sugar pucker. cwu.educhemrxiv.org These calculations can predict the preferred conformations in the absence of experimental data or complement experimental findings. For example, computational studies on 2'-deoxy-5-ethyluridine predicted a syn conformation to be only slightly higher in energy (about 2.5 kJ/mol) than the minimum energy anti conformation. nih.gov Similarly, modeling of anhydronucleosides has successfully predicted their rigid glycosidic torsion angles, which were later corroborated by NMR studies. nih.govresearchgate.net

These computational approaches are essential for understanding how the ethyl group at the N3 position might influence the conformational preferences of the nucleoside. The size and electronic properties of the ethyl group can introduce steric and electronic effects that alter the energy landscape, potentially shifting the equilibrium between different sugar puckers or affecting the rotational barrier of the glycosidic bond. Further computational analysis, such as molecular dynamics simulations, can provide insights into the dynamic behavior of this compound in solution, offering a more complete picture of its structural properties. chemrxiv.org

Molecular Interactions and Biochemical Consequences of 3 Ethyluridine

Fidelity of Genetic Information Transfer

The alteration of base pairing properties by 3-ethyluridine has significant consequences for the fidelity of genetic information transfer during translation and replication.

During protein synthesis, the ribosome decodes the messenger RNA (mRNA) sequence by recognizing codons, which are triplets of nucleotides. lumenlearning.com This recognition is mediated by the anticodon loop of transfer RNA (tRNA), which forms specific hydrogen bonds with the mRNA codon. embopress.org The accuracy of this process is paramount for synthesizing functional proteins. esrf.fr

Studies have shown that when this compound is present in a codon, it is not recognized as uridine (B1682114). Instead, it can be misread by the ribosome. For instance, a codon containing this compound (3-EtU) does not stimulate the binding of Val-tRNA, which would normally recognize a uridine-containing codon. oup.com Instead, it acts as an alanine (B10760859) codon, indicating that it is being recognized as cytidine (B196190). oup.com This misrecognition demonstrates a direct alteration of codon meaning due to the chemical modification of a single base.

The ribosome's decoding center relies on the specific hydrogen bonding patterns of the codon-anticodon interaction. embopress.org The modification at the N3 position of uridine in this compound changes these patterns, leading the translational machinery to misinterpret the genetic information. This can result in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to non-functional or altered-function proteins.

The miscoding caused by this compound is a direct result of its altered base-pairing properties. By blocking the N3 hydrogen bond donor, this compound can no longer form a stable Watson-Crick pair with adenine (B156593). Instead, it may form alternative, non-canonical base pairs with other nucleotides. The observation that this compound in a codon functions as cytidine suggests that it may be forming a wobble-like base pair with guanine (B1146940) in the anticodon of the corresponding tRNA. oup.com

This type of miscoding event represents a mutagenic lesion. If this compound is present in a DNA template during replication, it could lead to the incorporation of an incorrect base in the newly synthesized strand. For example, if this compound pairs with guanine, a U:A to C:G transition mutation would occur in subsequent rounds of replication.

Chemical agents that alkylate nucleotide bases, such as N-nitroso compounds, are known carcinogens, and their mutagenic effects are often attributed to the formation of adducts like this compound. oup.compnas.org The persistence of such lesions in the genetic material can lead to a cascade of mutations, contributing to the initiation and progression of cancer.

Altered Codon Recognition in Ribosomal Translation Systems

Interaction with Enzymatic Systems

The presence of the ethyl group in this compound not only affects nucleic acid structure and decoding but also influences its interactions with enzymes that metabolize nucleotides and replicate nucleic acids.

Uridine phosphorylase is a key enzyme in the pyrimidine (B1678525) salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate. nih.govresearchgate.net This enzyme plays a crucial role in maintaining the cellular pool of pyrimidine nucleotides.

Studies on the interaction of various uridine analogs with uridine phosphorylase have provided insights into the enzyme's substrate specificity. While the enzyme can recognize and process uridine, modifications to the uridine molecule can significantly alter this interaction. For instance, 2,2'-anhydro-5-ethyluridine has been shown to be a competitive inhibitor of uridine phosphorylase.

Research on a range of pyrimidine nucleoside analogs has demonstrated that many, including those with substitutions at the 3' and/or 5' positions, act as inhibitors rather than substrates for uridine phosphorylase. nih.gov Competitive inhibition was a common observation, indicating that these analogs can bind to the active site of the enzyme but cannot be processed. nih.gov The efficiency of inhibition, represented by the inhibitor constant (Ki), varies depending on the specific modification. For example, the Ki for 2,3'- and 2,5'-anhydro-2'-deoxy-5-ethyluridine was found to be significantly higher than that for 2,2'-anhydro-5-ethyluridine, highlighting the importance of the analog's conformation for binding to the enzyme. nih.gov

CompoundEnzymeInhibition TypeKi ValueReference
2,2'-Anhydro-5-ethyluridineUridine PhosphorylaseCompetitive~3.4 µM
3'-Azido-2',3'-dideoxy-5-methyluridineUridine PhosphorylaseCompetitiveLow Ki nih.gov
2'-Deoxylyxofuranosyl-5-ethyluracilUridine PhosphorylaseCompetitiveHigh Ki nih.gov

Nucleic acid polymerases are enzymes responsible for synthesizing DNA and RNA, processes that are fundamental to replication and transcription. The fidelity of these polymerases is crucial for maintaining the integrity of the genetic information. The presence of modified nucleotides like this compound in the template strand can significantly affect the function of these enzymes.

RNA polymerases, which are responsible for transcribing DNA into RNA, are known to be error-prone, lacking the proofreading mechanisms found in many DNA polymerases. virology.ws This inherent characteristic makes them susceptible to misincorporation when encountering damaged or modified bases in the DNA template. The presence of a dU/A pair, a close structural analog to a T/A pair, in a DNA template has been shown to have an inhibitory and promutagenic effect on transcription by various RNA polymerases. nih.gov Given that this compound disrupts standard base pairing, it is plausible that its presence in a DNA template would stall or lead to misincorporation by RNA polymerase during transcription.

Similarly, during DNA replication, DNA polymerases must accurately read the template strand to synthesize a complementary daughter strand. While high-fidelity DNA polymerases have proofreading mechanisms to correct errors, the presence of a bulky adduct like the ethyl group in this compound could present a significant challenge. mdpi.com The polymerase might bypass the lesion, potentially leading to the insertion of an incorrect base opposite the modified uridine, or replication could be stalled altogether. The ability of a polymerase to efficiently and accurately replicate past such a lesion is a critical determinant of the mutagenic potential of the adduct.

Role of 3 Ethyluridine and Modified Uridine Analogs in Nucleic Acid Function

Effects on RNA Structure and Dynamics

The introduction of a chemical modification to a nucleoside, such as the addition of an ethyl group to uridine (B1682114), can profoundly alter the biophysical properties of an RNA molecule. The specific location of this modification is critical to its effect.

Influence on RNA Stability and Folding Characteristics

The stability and folding of an RNA molecule are dictated by a delicate balance of forces, including hydrogen bonding between base pairs and stacking interactions. Modification at the N3 position of the uridine base, as in 3-Ethyluridine, directly impacts the Watson-Crick face of the nucleotide. goettingen-research-online.delibretexts.org The hydrogen atom at the N3 position is a crucial hydrogen bond donor for forming a standard Uridine-Adenine (U-A) base pair. libretexts.org The replacement of this hydrogen with a bulkier ethyl group is expected to prohibit this canonical base pairing, thereby disrupting the formation of stable duplex structures. biorxiv.orgnih.gov

Derivatives of this compound have been synthesized for use as tools to probe RNA structure. umich.edu For example, a phosphoramidite (B1245037) derivative of Nthis compound has been used to incorporate thiol-modified residues into RNA, which can then form disulfide cross-links to stabilize folded RNA structures for further study. umich.edu This application underscores the significant, albeit engineered, influence of this compound on RNA folding.

Perturbations in Ribonucleic Acid-Mediated Cellular Processes

By altering fundamental properties like base pairing and local conformation, the incorporation of this compound into an RNA strand can perturb a variety of cellular processes. The inability to form a standard U-A pair would logically interfere with any process reliant on faithful sequence recognition.

Studies on the related compound N3-methyluridine (m3U) show it can affect the secondary structure and base-pairing ability of RNA, which in turn regulates ribosome function, such as ribosomal subunit binding and tRNA interaction. medchemexpress.com Similarly, N3-methylcytidine (m3C), which also has a modification on the Watson-Crick face, has been shown to impact tRNA structure and decoding specificity during translation. nsf.gov Given these precedents, the incorporation of this compound would likely perturb processes such as:

Translation: By preventing proper codon-anticodon pairing on the ribosome.

Splicing: By disrupting the recognition of splice sites in pre-mRNA by the spliceosome.

RNA degradation: By altering the structure recognized by cellular nucleases.

While direct studies on this compound's impact on these specific processes are limited, research on other uridine analogs provides clear evidence of such perturbations. For instance, the metabolic label 5-ethynyluridine (B57126) (5EU) has been found to cause widespread changes in alternative splicing and promote the nuclear accumulation of certain RNA binding proteins, suggesting it impedes RNA splicing efficiency and subsequent nuclear processing. biorxiv.org

Participation in Gene Expression and Regulation Mechanisms

Gene expression is a tightly regulated multi-step process, and modifications to RNA can introduce a significant layer of control, often referred to as "epitranscriptomics". nih.gov The chemical nature of this compound suggests it would act as a potent disruptor of gene expression.

The primary mechanism of disruption would be through the obstruction of Watson-Crick base pairing. goettingen-research-online.debiorxiv.org This would affect:

Transcription and Reverse Transcription: Research on N3-methylcytidine (m3C) demonstrates that N3 methylation significantly disrupts the stability of a standard C:G pair and can induce mutations during reverse transcription by causing mispairing. biorxiv.org A similar effect would be expected for this compound, potentially altering the fidelity of processes that use the RNA strand as a template.

Regulatory RNA Pathways: The function of small non-coding RNAs, such as microRNAs (miRNAs) and small interfering RNAs (siRNAs), depends on precise base pairing with their target messenger RNAs (mRNAs) to mediate gene silencing. frontiersin.org The presence of this compound in either the regulatory RNA or the target mRNA would prevent this binding, thereby abrogating gene silencing.

In contrast, modifications at other sites on the uridine ring can have different regulatory effects. For example, various modifications at the wobble uridine position (U34) in the anticodon of tRNAs are known to be crucial for the accurate and efficient translation of the genetic code. hbut.edu.cn The incorporation of 5-Ethyluridine (B1619342) is also used to study transcription processes and RNA dynamics, as its presence can affect the stability and function of RNA molecules, which is critical for understanding gene expression. The disruptive nature of the N3 modification makes this compound a potential tool for probing the necessity of base pairing in these regulatory pathways, rather than a participant in them.

Contextual Role in RNA Interference (RNAi) Pathways and Argonaute-Mediated Cleavage (referencing broader modified uridine research)

RNA interference (RNAi) is a central gene-silencing pathway in which a short interfering RNA (siRNA) guide strand directs the Argonaute (AGO) protein to cleave a complementary mRNA target. frontiersin.orgacs.org The fidelity of this process relies on near-perfect base pairing between the siRNA's "seed region" (nucleotides 2-8) and the target mRNA. acs.orgplos.org

Chemical modifications are often introduced into synthetic siRNAs to enhance their therapeutic properties, such as stability and delivery. nih.govcsic.es The RNAi machinery, and specifically the AGO2 protein, can tolerate certain modifications. researchgate.netresearchgate.net Research on 5-Ethyluridine (5-eU) provides a key example. Studies show that siRNAs containing 5-eU are well-tolerated and display RNAi activity comparable to, or even slightly better than, unmodified siRNAs. csic.escore.ac.uk The ethyl group at the C5 position, which projects into the major groove of the RNA duplex, does not prevent recognition and cleavage by the AGO2-RISC complex. nih.govcsic.es However, even with this tolerated modification, positional effects are observed; placing 5-eU in the 3' overhangs can cause a small decrease in silencing activity. csic.escore.ac.uk

Table 1: Effect of 5-Ethyluridine (5-eU) Substitution on siRNA Duplex Thermal Stability (Tm)
siRNA DuplexPosition of 5-eU Substitution(s) in Guide StrandTm (°C)ΔTm vs. Unmodified (°C)
UnmodifiedNone67.8-
Modified 1Position 268.4+0.6
Modified 2Position 768.8+1.0
Modified 3Position 1369.2+1.4
Modified 4Position 20 (overhang)68.8+1.0
Modified 5Positions 2 and 2068.7+0.9

Data derived from studies on siRNAs targeting luciferase mRNA, showing a modest stabilizing effect of 5-eU substitutions. csic.es

Table 2: Summary of Gene Silencing Activity for siRNAs Containing 5-Ethyluridine (5-eU)
Location of 5-eU in siRNAObserved RNAi Activity Compared to Unmodified siRNA
Internal positions (e.g., 7, 11, 13)Comparable or slightly better
5' end of guide strand (e.g., position 2)Well tolerated, comparable activity
3' overhangsSlight decrease in activity
Sense strandWell tolerated, comparable activity

Qualitative summary from gene suppression experiments targeting luciferase, indicating general tolerance of the 5-eU modification by the RNAi machinery. csic.esresearchgate.net

In stark contrast, a modification at the N3 position of uridine, as in This compound , would be highly detrimental to RNAi activity. The N3 position is on the Watson-Crick face and is essential for base pairing with adenine (B156593). goettingen-research-online.delibretexts.org Since AGO-mediated cleavage of the target mRNA is strictly dependent on this pairing, introducing an ethyl group at this position would prevent the formation of a functional guide-target duplex, thereby abolishing silencing. frontiersin.orgacs.org Indeed, studies using N3-methyl-uridine confirmed that modifications altering the structure of the A-form major groove of the antisense siRNA–mRNA duplex abolished RNAi, suggesting this groove is required for recognition by the silencing complex. nih.gov Therefore, while the RNAi machinery can accommodate modifications like 5-Ethyluridine, it is highly sensitive to changes that disrupt the fundamental base-pairing interactions required for target recognition, making this compound an inhibitor, rather than a participant, in the RNAi pathway.

Advanced Applications and Research Methodologies Utilizing 3 Ethyluridine

Building Block in Oligonucleotide Synthesis for Functional Nucleic acids

The chemical synthesis of oligonucleotides provides access to custom-designed nucleic acid fragments for a wide range of applications. wikipedia.org The incorporation of modified nucleosides is a critical strategy to enhance the stability, binding affinity, and biological activity of these synthetic oligonucleotides. beilstein-journals.org Modifications can be introduced to the sugar, the phosphate (B84403) backbone, or the nucleobase itself. Alkylation at the N3 position of uridine (B1682114), creating derivatives like 3-Ethyluridine, is a base modification that fundamentally alters the molecule's interaction profile by disrupting its standard Watson-Crick base-pairing ability.

Antisense oligonucleotides are short, single-stranded nucleic acids designed to bind to a specific messenger RNA (mRNA) sequence, thereby modulating gene expression. Chemical modifications are essential for ASO development to increase their resistance to cellular nucleases and improve their binding affinity. The substitution of a non-bridging oxygen with sulfur (phosphorothioate linkage) is a common backbone modification, while sugar modifications are also widely employed.

Base modifications, such as N3-alkylation of uridine, represent another layer of control. The N3 position of uridine is directly involved in forming a hydrogen bond with adenine (B156593). Introducing an ethyl group at this position physically blocks this interaction. This disruption can be strategically employed in ASO design to prevent canonical base pairing at specific sites, potentially influencing the structure of the ASO-RNA duplex and its subsequent recognition by cellular machinery like RNase H. While N3-methyluridine is a documented modification for synthetic oligonucleotides google.com, the principle extends to other alkyl groups. The synthesis of this compound has been described, establishing its availability as a building block for incorporation into custom oligonucleotides. google.com

The utility of modified nucleosides extends to other functional nucleic acids, including small interfering RNAs (siRNAs) and aptamers. For siRNAs, which are double-stranded RNA molecules that trigger gene silencing, modifications can enhance stability, reduce off-target effects, and improve delivery. Aptamers are single-stranded oligonucleotides that fold into specific three-dimensional structures to bind to targets like proteins or small molecules with high affinity and specificity.

Incorporating nucleoside analogues is a key strategy for optimizing aptamer function. The synthesis of uridine derivatives with ethyl linkers at other positions for incorporation into oligonucleotides has been successfully demonstrated, highlighting the chemical feasibility of integrating such modifications. beilstein-journals.org For both siRNAs and aptamers, the targeted placement of a non-pairing residue like this compound could be used to introduce specific structural features, such as bulges or loops, which may be critical for the molecule's biological activity or target recognition.

Integration into Antisense Oligonucleotides (ASOs)

Development as a Biophysical Probe for Nucleic Acid Structure and Dynamics Studies

Understanding the intricate relationship between the structure of a nucleic acid and its biological function is a central goal in molecular biology. Chemical modifications serve as powerful tools, or probes, to dissect these relationships. This compound is particularly well-suited for this role due to its targeted disruption of a key molecular interaction.

In a standard RNA or DNA duplex, uridine (or thymidine (B127349) in DNA) forms two hydrogen bonds with its adenine partner. One of these is the bond between the N3-H of uridine and the N1 of adenine. By replacing the hydrogen atom at the N3 position with an ethyl group, this compound is rendered incapable of acting as a hydrogen bond donor at this site.

CompoundN3 PositionH-Bonding with Adenine (at N1)Consequence
Uridine N3-H (Imino Proton)Yes (Donor)Forms stable Watson-Crick base pair
This compound N3-CH₂CH₃ (Ethyl Group)No Prevents Watson-Crick H-bond formation

This table illustrates the fundamental difference in hydrogen bonding capability between uridine and this compound at the N3 position.

The site-specific incorporation of this compound into an oligonucleotide allows researchers to probe the importance of that specific hydrogen bond for the structure, stability, and function of a nucleic acid. For example, it could be used to:

Investigate the recognition mechanisms of RNA-binding proteins, determining if they make critical contacts with the Watson-Crick face of the uracil (B121893) base.

Study the formation of non-canonical structures, such as RNA triple helices or tetraloops, where the N3 position might be involved in alternative pairing schemes.

While this application is theoretically robust based on fundamental biophysical principles, one study noted that treatment of tobacco mosaic virus RNA with certain ethylating agents did not lead to the detectable formation of this compound, suggesting its formation may not be a common damage product under those specific conditions. researchgate.net

Investigation in Quantitative Structure-Activity Relationship (QSAR) Studies for Analogue Development

The development of new therapeutic agents often involves synthesizing a series of related compounds (analogues) and testing their biological activity. This process generates data on the structure-activity relationship (SAR), which explores how changes in a molecule's structure affect its function. Quantitative structure-activity relationship (QSAR) studies take this a step further by using statistical methods to model and predict activity based on chemical properties.

A foundational SAR study, which provides the necessary data for a QSAR model, was conducted in the development of inhibitors for ecto-5'-nucleotidase (CD73), an enzyme implicated in cancer progression. google.com In this research, this compound was synthesized as part of a larger library of uridine analogues to explore the chemical space around the uridine scaffold and determine which modifications enhanced inhibitory activity. google.com The study created a diverse set of molecules by varying substituents at multiple positions on the nucleoside.

The analogues synthesized in this work provide a clear example of the data used in SAR and potential QSAR studies:

Compound Name/DerivativePoint of ModificationType of ModificationPotential Role in a QSAR Study
This compound N3 of UracilAlkylation (Ethyl)Probes steric and electronic effects at the H-bonding edge. google.com
5-Methyluridine C5 of UracilAlkylation (Methyl)Investigates the role of substituents in the major groove. google.com
5-Ethynyluridine (B57126) C5 of UracilAlkynylationIntroduces a rigid, electron-rich group into the major groove. google.com
2'-Deoxyuridine Analogue C2' of RiboseDeoxygenationAssesses the importance of the 2'-hydroxyl group for binding. google.com
2'-Fluoro-2'-deoxyuridine Analogue C2' of RiboseFluorinationModifies sugar pucker and polarity of the 2' position. google.com
6-Azauridine Analogue C6 of UracilN for C SubstitutionAlters the electronics and H-bonding pattern of the base. google.com

This table showcases a selection of analogues from a study that included this compound, demonstrating the systematic structural variations used to build a structure-activity relationship. google.com

By correlating the measured inhibitory activity of each analogue with its structural descriptors (e.g., size, polarity, hydrogen bonding capacity at each position), researchers can build a predictive QSAR model. Such a model can then guide the design of new, more potent analogues by identifying the key molecular features required for optimal biological activity.

Future Research Directions and Unexplored Avenues for N3 Ethyluridine

Innovations in Synthetic Methodologies for Enhanced Yield and Stereocontrol

The synthesis of 3-Ethyluridine and its derivatives is a critical area for advancement. While current methods exist, future research will likely focus on improving yield, reducing reaction steps, and achieving precise stereocontrol.

One promising approach involves the use of novel catalytic systems. For instance, the development of enzymatic or chemoenzymatic strategies could offer high selectivity and efficiency under mild reaction conditions. Additionally, exploring new protecting group strategies will be crucial for simplifying synthesis and purification processes. researchgate.netucl.ac.uk The use of ionic liquids as reaction media has also shown potential for improving regioselectivity in the synthesis of nucleoside analogs. researchgate.net

A significant challenge in nucleoside synthesis is controlling the stereochemistry of the glycosidic bond and modifications on the ribose sugar. ucl.ac.uk Future synthetic innovations will likely incorporate advanced techniques like substrate-controlled synthesis and the use of chiral auxiliaries to achieve high diastereoselectivity. acs.org The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, could also streamline the synthesis of complex this compound analogs. acs.org

Recent advancements in click chemistry, a set of powerful and reliable reactions, offer a modular approach to synthesizing a wide array of modified nucleosides. nih.govresearchgate.net This methodology could be harnessed to efficiently create libraries of this compound derivatives with diverse functionalities, facilitating structure-activity relationship (SAR) studies. nih.gov

Table 1: Comparison of Synthetic Approaches for Modified Nucleosides
Synthetic ApproachAdvantagesDisadvantagesPotential for this compound Synthesis
Traditional Multi-step Synthesis Well-established, versatile.Often lengthy, low overall yields, requires protection/deprotection steps.Current standard, but improvements are needed.
Enzymatic/Chemoenzymatic Synthesis High selectivity, mild conditions, environmentally friendly.Enzyme availability and stability can be limitations.High potential for stereoselective ethylation.
Click Chemistry High efficiency, modular, simple reaction conditions.Requires specific functional groups (azides, alkynes).Excellent for creating diverse libraries of derivatives for screening.
One-Pot/Tandem Reactions Increased efficiency, reduced waste.Requires careful optimization of reaction conditions.Can significantly shorten the synthetic route to this compound.
Ionic Liquid-Mediated Synthesis Can enhance regioselectivity and reaction rates.Cost and recyclability of ionic liquids can be concerns.May improve the efficiency of specific synthetic steps.

Integrative Computational and Experimental Approaches for Mechanism Elucidation

Understanding the precise molecular mechanisms by which this compound exerts its effects is paramount for its rational design and application. A powerful strategy for achieving this is the integration of computational modeling with experimental validation.

Quantitative Structure-Activity Relationship (QSAR) studies are a prime example of this integrated approach. mdpi.comresearchgate.netmdpi.com By correlating the structural features of a series of this compound derivatives with their biological activity, QSAR models can predict the potency of new compounds and identify key molecular fragments that contribute to their effects. mdpi.com These computational predictions can then guide the synthesis and experimental testing of more effective molecules. nih.govmdpi.com

Molecular docking and molecular dynamics simulations can provide detailed insights into how this compound interacts with its biological targets, such as enzymes or RNA. nih.gov These computational methods can predict binding modes, identify key intermolecular interactions, and help explain the observed biological activity. For example, computational studies have been used to understand how the ethyl group of a modified uridine (B1682114) might fold to avoid steric clashes within the RISC complex in RNA interference. csic.es

Experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for validating the predictions of computational models. These methods provide atomic-level structural information about this compound-containing molecules and their complexes with biological macromolecules. The combination of computational and experimental data allows for a comprehensive understanding of the structure-function relationships of this compound.

Table 2: Integrated Approaches for Mechanistic Studies
TechniqueInformation ProvidedRole in this compound Research
QSAR Modeling Predicts biological activity based on chemical structure.Guides the design of more potent this compound analogs. mdpi.com
Molecular Docking Predicts the preferred binding orientation of a molecule to a target.Elucidates the interaction of this compound with enzymes or RNA. nih.gov
Molecular Dynamics Simulations Simulates the movement of atoms and molecules over time.Provides insights into the conformational dynamics of this compound and its complexes.
X-ray Crystallography Determines the three-dimensional structure of molecules.Provides experimental validation of computationally predicted structures.
NMR Spectroscopy Provides information about the structure and dynamics of molecules in solution.Characterizes the conformation and interactions of this compound in a physiological-like environment.

Expanding the Repertoire of Biological Research Applications in Model Systems

This compound and its derivatives hold significant promise for a wide range of biological research applications. Future research will likely see its use expand into new and diverse model systems to probe various cellular processes.

One key area of application is in the study of RNA interference (RNAi). The incorporation of 5-ethyluridine (B1619342) into small interfering RNAs (siRNAs) has been shown to be well-tolerated by the RNAi machinery, with minimal impact on silencing activity. csic.es Further research could explore the use of this compound in different positions within siRNA duplexes to fine-tune their stability and activity.

The antiviral potential of this compound derivatives is another active area of investigation. QSAR studies have suggested that modifications to the 5-ethyluridine scaffold could enhance its activity against viruses like herpes simplex virus (HSV). mdpi.com Future work could involve screening libraries of this compound analogs against a broader range of viruses and in various cell culture and animal models. The analysis of solid-state conformations of anti-HIV nucleoside analogues has shown that specific sugar ring conformations correlate with activity, a principle that could be applied to the design of new this compound-based antiviral agents. pnas.org

Furthermore, this compound can serve as a valuable tool for studying fundamental biological processes. Its incorporation into RNA can be used to probe RNA structure, stability, and interactions with proteins. The development of "double-headed" nucleosides, where a second nucleobase is attached to the sugar moiety, opens up possibilities for creating novel nucleic acid structures with unique recognition and hybridization properties. beilstein-journals.orgnih.gov These modified nucleosides could be incorporated into oligonucleotides for applications in antisense technology and the design of nanoscale DNA structures. beilstein-journals.org

Table 3: Potential Biological Research Applications of this compound
Research AreaApplication of this compoundModel Systems
RNA Interference (RNAi) Incorporation into siRNAs to study gene silencing mechanisms.Cell culture models (e.g., SH-SY5Y cells). csic.es
Antiviral Research Development of novel antiviral agents.Cell culture models infected with viruses (e.g., HSV). mdpi.com
RNA Biology Probe for studying RNA structure, stability, and protein-RNA interactions.In vitro transcription systems, cell-free extracts.
Nucleic Acid Engineering Building block for creating novel nucleic acid structures with tailored properties.In vitro synthesis and biophysical characterization. beilstein-journals.org
Enzyme Inhibition Investigating the inhibition of enzymes like uridine phosphorylase.Purified enzyme assays, cell extracts. bibliotekanauki.pl

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing 3-Ethyluridine, and how can researchers optimize these methods for reproducibility?

  • Methodological Answer : Synthesis typically involves nucleoside modification via alkylation of uridine at the 3-position. Key steps include protecting group strategies (e.g., silylation) to ensure regioselectivity and purity . Characterization requires high-resolution NMR (e.g., 1^1H, 13^13C) and mass spectrometry (ESI-MS) to confirm structure. For reproducibility, document reaction conditions (temperature, solvent, catalyst) in detail and validate purity via HPLC (>95%) . Cross-reference with existing literature to identify common pitfalls (e.g., byproduct formation due to over-alkylation) .

Q. How can researchers validate the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

  • Methodological Answer : Conduct accelerated stability studies using UV-Vis spectroscopy to monitor degradation kinetics. Test buffered solutions (pH 2–9) at 25°C and 40°C for 72 hours. Use LC-MS to identify degradation products and propose degradation pathways. Statistical analysis (ANOVA) can assess significance of stability variations across conditions .

Advanced Research Questions

Q. What mechanisms underlie the conflicting bioactivity data for this compound in antiviral assays, and how can experimental design resolve these discrepancies?

  • Methodological Answer : Contradictions may arise from cell line specificity (e.g., HeLa vs. Vero cells) or assay conditions (e.g., MOI variations). Design dose-response curves with triplicate technical replicates and include positive/negative controls (e.g., ribavirin). Use RNA-seq to correlate antiviral activity with host gene expression changes. Address variability via meta-analysis of published datasets, applying heterogeneity tests (I² statistic) .

Q. How can researchers isolate and quantify this compound metabolites in complex biological matrices, and what analytical challenges must be addressed?

  • Methodological Answer : Employ LC-MS/MS with isotopically labeled internal standards (e.g., 13^{13}C-3-Ethyluridine) for quantification. Validate extraction efficiency (>85%) from plasma/tissue homogenates using spike-and-recovery experiments. Challenges include matrix effects (e.g., ion suppression); mitigate via dilution or solid-phase extraction (SPE). Statistical tools like Bland-Altman plots assess method accuracy .

Q. What ethical considerations are critical when designing in vivo studies involving this compound, particularly in translational research?

  • Methodological Answer : Obtain approval from institutional ethics committees (IEC) and adhere to ARRIVE guidelines. Justify sample size via power analysis to minimize animal use. For human cell lines, document informed consent and anonymization protocols. Include a risk-benefit assessment in the study protocol, addressing potential toxicity (e.g., hepatotoxicity in murine models) .

Methodological and Data Analysis Questions

Q. How should researchers address contradictory NMR data when assigning the 3-ethyl group in modified uridine derivatives?

  • Methodological Answer : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Compare experimental 1^1H and 13^13C shifts with computational predictions (DFT calculations at B3LYP/6-31G* level). Cross-validate with X-ray crystallography if crystals are obtainable. Report confidence intervals for chemical shift assignments .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in high-throughput screening assays?

  • Methodological Answer : Apply non-linear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for multiple comparisons. For time-course data, mixed-effects models account for inter-experiment variability. Open-source tools like R/Bioconductor streamline reproducibility .

Ethical and Reproducibility Guidelines

Q. How can researchers ensure compliance with open-data policies when publishing this compound-related findings?

  • Methodological Answer : Deposit raw data (e.g., NMR spectra, cytotoxicity datasets) in FAIR-aligned repositories (e.g., Zenodo, ChEMBL). Use persistent identifiers (DOIs) for datasets and cite them in the manuscript. Provide step-by-step protocols on platforms like protocols.io to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.